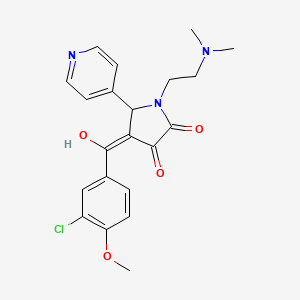

4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyrrole ring, a pyridine ring, and a benzoyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common approach includes:

Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

Introduction of the Pyridine Ring: This step often involves a coupling reaction, such as the Suzuki or Heck reaction, to attach the pyridine moiety to the pyrrole ring.

Attachment of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, using 3-chloro-4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.

Dimethylaminoethyl Substitution: The final step involves the substitution of a dimethylaminoethyl group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

Reduction: Common reducing agents include LiAlH₄ (Lithium aluminium hydride) or H₂/Pd (Hydrogenation with palladium catalyst).

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under mild conditions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies due to its potential bioactivity.

Medicine

In medicinal chemistry, 4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one could be investigated for its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The presence of the dimethylaminoethyl group suggests potential interactions with neurotransmitter receptors, while the pyrrole and pyridine rings could facilitate binding to various biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one: Similar structure but with a pyridin-3-yl group.

4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one: Similar structure but with a pyridin-2-yl group.

Uniqueness

The unique combination of the pyrrole, pyridine, and benzoyl groups in 4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one provides distinct chemical properties and reactivity patterns that differentiate it from other similar compounds. This uniqueness can be leveraged in designing molecules with specific desired properties for various applications.

Biological Activity

The compound 4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one , with the CAS number 636991-97-4 , is a synthetic organic molecule characterized by a complex structure that includes a pyrrolone core, substituted aromatic rings, and a dimethylamino group. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neurology.

- Molecular Formula : C24H27ClN2O4

- Molecular Weight : 442.9352 g/mol

- SMILES Notation : COc1ccc(cc1Cl)C(=O)C1=C(O)C(=O)N(C1c1ccc(cc1)C)CCCN(C)C

Anticancer Properties

Recent studies have indicated that compounds similar to the target molecule exhibit significant anticancer activity. For instance, analogs containing a 3-hydroxy moiety have shown promising results in inhibiting cancer cell proliferation. A notable study reported that a related compound had an average IC50 value of 8.2 nM against various cancer cell lines, demonstrating potent antiproliferative effects .

| Compound | IC50 (nM) | Cancer Type |

|---|---|---|

| Compound A | 8.2 | Melanoma |

| Compound B | 3.8 | Breast Cancer |

| Target Compound | TBD | TBD |

The mechanism of action for these compounds often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. This suggests that the target compound may similarly disrupt microtubule dynamics, leading to apoptosis in malignant cells.

Neurological Activity

The structural features of the compound suggest potential activity as a neuromodulator. Compounds with similar dimethylamino groups have been studied for their effects on neurotransmitter systems, particularly in relation to cholinergic activity. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been observed in related compounds, which could imply similar mechanisms for the target compound .

Case Studies and Research Findings

- Antiproliferative Effects : A study focused on derivatives of pyrrolone compounds demonstrated that modifications to the structure could significantly enhance anticancer activity. The introduction of hydroxyl and methoxy groups was correlated with increased potency against breast cancer cell lines .

- Mechanistic Insights : Research utilizing molecular modeling techniques has provided insights into how structural variations influence biological activity. For example, compounds with specific substituents showed enhanced binding affinity to target proteins involved in cell cycle regulation .

- Resistance Mechanisms : Further investigations into drug resistance revealed that certain analogs could overcome P-glycoprotein-mediated resistance, which is a common hurdle in cancer therapies . This highlights the therapeutic potential of the target compound in treating resistant cancer phenotypes.

Properties

IUPAC Name |

(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-pyridin-4-ylpyrrolidine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O4/c1-24(2)10-11-25-18(13-6-8-23-9-7-13)17(20(27)21(25)28)19(26)14-4-5-16(29-3)15(22)12-14/h4-9,12,18,26H,10-11H2,1-3H3/b19-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDCAFDNVVXPMJ-HTXNQAPBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(C(=C(C2=CC(=C(C=C2)OC)Cl)O)C(=O)C1=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)Cl)\O)/C(=O)C1=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.